molecular formula C2H2O2<br>C2H2O2<br>OHCCHO B7769056 Glyoxal CAS No. 63986-13-0

Glyoxal

Cat. No.: B7769056
CAS No.: 63986-13-0
M. Wt: 58.04 g/mol
InChI Key: LEQAOMBKQFMDFZ-UHFFFAOYSA-N
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Description

Glyoxal, with the chemical formula C₂H₂O₂, is the smallest dialdehyde, consisting of two aldehyde groups (-CHO) attached to a two-carbon backbone. It is typically encountered as a yellow liquid with a pungent odor and is highly soluble in water, alcohol, and ether. This compound has a boiling point of 51 °C (124 °F) and a melting point of 15 °C (59 °F). In aqueous solutions, this compound exists primarily in hydrated forms, including monohydrate and dihydrate. Its reactivity is largely influenced by these hydrated states, making it a versatile reagent in various chemical reactions .

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: this compound can be synthesized in the laboratory by the oxidation of acetaldehyde with selenious acid or by ozonolysis of benzene.

    Industrial Production: Commercial this compound is prepared either by the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst (the Laporte process) or by the liquid-phase oxidation of acetaldehyde with nitric acid. The first commercial this compound source was established in Lamotte, France, in 1960.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Nitric acid is commonly used for the oxidation of this compound.

    Condensation: Ammonia and amines are used in condensation reactions with this compound.

Major Products:

    Oxidation Products: Glyoxylic acid, oxalic acid.

    Condensation Products: Imidazole derivatives.

Mechanism of Action

Glyoxal exerts its effects primarily through its reactivity with nucleophiles, forming stable cross-links with proteins and other biomolecules. This reactivity is exploited in various applications, such as tissue fixation and resin production. The glyoxalase system in cells metabolizes this compound to prevent its accumulation and potential toxicity. This system involves the enzymes glyoxalase I and glyoxalase II, which convert this compound to D-lactate using reduced glutathione as a cofactor .

Comparison with Similar Compounds

    Methylglyoxal (CH₃C(O)CHO): A dicarbonyl compound similar to this compound but with an additional methyl group.

    Glycolaldehyde (HOCH₂CHO): Another small aldehyde with one aldehyde group and one hydroxyl group.

Uniqueness of this compound:

This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial applications. Its ability to form stable cross-links and its reactivity with nucleophiles are key factors in its widespread use.

Properties

IUPAC Name

oxaldehyde
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InChI

InChI=1S/C2H2O2/c3-1-2-4/h1-2H
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InChI Key

LEQAOMBKQFMDFZ-UHFFFAOYSA-N
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Canonical SMILES

C(=O)C=O
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Molecular Formula

C2H2O2, Array
Record name GLYOXAL
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Related CAS

25266-42-6
Record name Ethanedial, homopolymer
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DSSTOX Substance ID

DTXSID5025364
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Molecular Weight

58.04 g/mol
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Physical Description

Glyoxal appears as yellow crystals melting at15 °C. Hence often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame., Dry Powder; Liquid, Commercially available as a 40% aqueous solution, clear to slightly yellow with a faint, sour odor; [AIHA] Yellow solid that turns white on cooling; Vapors are green; mp = 15 deg C; [Merck Index] Liquid; Yellow solid below 15 deg C; [Reference #1], Liquid, COLOURLESS-TO-PALE-YELLOW LIQUID., Yellow prisms which turn white on cooling; soluble in anhydrous solvents. Often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame.
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Boiling Point

124 °F at 776 mmHg (NTP, 1992), 51 °C at 776 mm Hg, 104 °C, 124 °F
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Flash Point

428 °F (NTP, 1992), 428 °F, >100 °C
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Sol in anhydrous solvents, In water, miscible at 20 °C
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Density

1.29 at 68 °F (liquid,40% solution) (USCG, 1999) - Denser than water; will sink, 1.14 g/cu cm at 20 °C, Relative density (water = 1): 1.27, 1.29
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Vapor Density

greater than 1.0 (NTP, 1992) (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 1.27, >1
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Vapor Pressure

18 mmHg at 68 °F (NTP, 1992), 255 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 2.4, 18 mmHg
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Mechanism of Action

Glyoxal attacks the amino groups of proteins, nucleotides, and lipids with its highly reactive carbonyl groups. A sequence of non-enzymatic reactions, called glycation, yields stable advanced glycation end-products (AGEs) with a background extent of 0.1-1% of lysine and arginine residues in proteins and 1 in 1.0 X 10-7 nucleotides in DNA. ... Glyoxal forms stable adducts with guanosine by reaction with the N-1 as well as with the exocyclic nitrogen of guanine. The rate of glyoxal-guanine adduct formation is rapid under physiological conditions. A stable tricyclic glyoxal-DNA adduct is formed by covalent binding to two nitrogens of guanine under physiological conditions in vitro. Besides 8-hydroxy-deoxyguanosine, the glyoxal-deoxyguanosine (dG) adduct is one of the major deoxyguanosine oxidation products, being formed by oxygen radicals, lipid peroxidation systems, various types of oxidative stress, and UV irradiation and after in vivo exposure to beta-hydroxy-substituted N-nitrosamines., Glyoxal ... is considered an important intermediate in the formation of advanced glycation end-products (AGEs). AGE modification alters protein function and inactivates enzymes, resulting in disturbance of cellular metabolism, impaired proteolysis, and inhibition of cell proliferation and protein synthesis. The extent of AGE modification increases with the increasing life span of proteins. Consequently, AGEs are especially associated with long-lived proteins, such as collagens, lens crystallins, and neurofilaments, but also have been identified in shorter-lived proteins, including hemoglobin, plasma proteins, lipoproteins, and intracellular proteins., Inhibition studies in bacterial mutagenicity tests demonstrated the production of the reactive oxygen species superoxide, hydrogen peroxide, and singlet oxygen from glyoxal. The mutagenic activity of glyoxal is related to singlet oxygen, as well as to the intracellular GSH level. The hydroxyl radical plays a prominent role in glyoxal-induced DNA cleavage., ... Isolated rat hepatocytes were incubated with different concentrations of glyoxal. Glyoxal by itself was cytotoxic at 5mM, depleted GSH, formed reactive oxygen species (ROS) and collapsed the mitochondrial membrane potential. Glyoxal also induced lipid peroxidation and formaldehyde formation. Glycolytic substrates, eg fructose, sorbitol and xylitol inhibited glyoxal-induced cytotoxicity and prevented the decrease in mitochondrial membrane potential suggesting that mitochondrial toxicity contributed to the cytotoxic mechanism. Glyoxal cytotoxicity was prevented by the glyoxal traps d-penicillamine or aminoguanidine or ROS scavengers were also cytoprotective even when added some time after glyoxal suggesting that oxidative stress contributed to the glyoxal cytotoxic mechanism.
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Color/Form

Yellow prisms or irregular pieces turning white on cooling; opaque at 10 °C; vapors are green, Yellow crystals or light yellow liquid

CAS No.

107-22-2, 40094-65-3, 63986-13-0
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Record name Glyoxal
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYOXAL
Source FDA Global Substance Registration System (GSRS)
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Record name GLYOXAL
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Record name GLYOXAL (40% solution)
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162
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Record name GLYOXAL
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Melting Point

59 °F (NTP, 1992), 15 °C for pure glyoxal and approximately -10 °C for the 40% solution, 15 °C, -14 °C, 59 °F
Record name GLYOXAL
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URL https://cameochemicals.noaa.gov/chemical/8710
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glyoxal
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URL https://haz-map.com/Agents/98
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Record name GLYOXAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GLYOXAL (40% solution)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name GLYOXAL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/64
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Glyoxal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.